1,4-Dimethoxybenzene-D6

Übersicht

Beschreibung

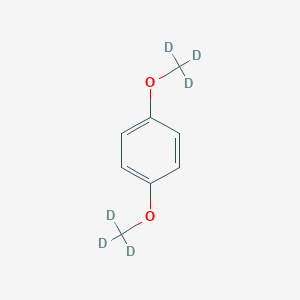

1,4-Dimethoxybenzene-D6 (CAS: 150-78-7-d6) is a deuterated analog of 1,4-dimethoxybenzene (DMB), where six hydrogen atoms are replaced with deuterium isotopes. Its molecular formula is C₈D₆H₄O₂, with an average molecular mass of approximately 144.20 g/mol (calculated from the non-deuterated mass of 138.166 g/mol + 6 × 1.006 g/mol). This compound is primarily utilized as an isotopic tracer in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry due to its distinct spectral properties. Key synonyms include Hydroquinone dimethyl ether-D6 and p-Dimethoxybenzene-D6.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,4-Dimethoxybenzene-D6 can be synthesized through the deuteration of 1,4-dimethoxybenzene. The process typically involves the following steps:

Starting Material: 1,4-Dimethoxybenzene.

Deuteration: The hydrogen atoms in the methoxy groups are replaced with deuterium using deuterated reagents such as deuterated methanol (CD3OD) in the presence of a catalyst like palladium on carbon (Pd/C).

Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions. The temperature and pressure conditions are optimized to achieve maximum deuteration efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reactors, optimizing reaction conditions for higher yields, and implementing purification techniques such as distillation or crystallization to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Dimethoxybenzene-D6 can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur, where the aromatic hydrogen atoms are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.

Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of 1,4-dicarboxybenzene or 1,4-diformylbenzene.

Reduction: Formation of 1,4-dimethoxycyclohexane.

Substitution: Formation of halogenated derivatives such as 1,4-bis(trideuteriomethoxy)-2-bromobenzene.

Wissenschaftliche Forschungsanwendungen

Synthesis Applications

1,4-Dimethoxybenzene-D6 is primarily used as a solvent and reagent in organic synthesis. Its deuterated form allows for enhanced NMR spectroscopy analysis, providing clearer spectral data due to the absence of proton signals.

Organic Synthesis

- Reactions : It serves as a precursor for synthesizing various organic compounds, including aryl vinyl ketones and other substituted aromatic compounds. The compound can undergo Friedel-Crafts alkylation and electrophilic substitution reactions due to the activating effects of the methoxy groups on the aromatic ring .

- Case Study : A study demonstrated the synthesis of aryl vinyl ketones using this compound as a starting material. The reaction involved treating it with dimethylamine hydrochloride and paraformaldehyde under acidic conditions to yield Mannich base hydrochlorides, which were further processed to obtain the desired ketones .

Analytical Applications

The deuterated form of 1,4-dimethoxybenzene is extensively utilized in analytical chemistry for its ability to provide accurate NMR data.

NMR Spectroscopy

- Benefits : The use of this compound in NMR spectroscopy enhances the resolution of spectra by reducing background noise from hydrogen signals. This is particularly beneficial in complex mixtures where precise identification of compounds is necessary.

- Example : In a laboratory setting, students utilized this compound to analyze reaction products through NMR spectroscopy, allowing them to identify structural features based on chemical shifts and splitting patterns observed in the spectra .

Material Science Applications

In material science, this compound plays a role in synthesizing polymers and advanced materials.

Polymer Synthesis

- Pillararenes : One notable application is in the synthesis of pillararenes through cyclization reactions involving 1,4-dimethoxybenzene. These cyclic oligomers exhibit unique host-guest properties useful for drug delivery systems .

Wirkmechanismus

The mechanism of action of 1,4-Dimethoxybenzene-D6 primarily involves its isotopic properties. The presence of deuterium atoms affects the vibrational frequencies and bond strengths within the molecule, leading to differences in reaction kinetics and pathways compared to non-deuterated analogs. These isotopic effects can be exploited to study reaction mechanisms, isotope effects, and molecular interactions in various chemical and biological systems.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

1,4-Dimethoxybenzene (Non-Deuterated)

- Molecular Formula : C₈H₁₀O₂

- Molecular Weight : 138.166 g/mol.

- Key Differences: The non-deuterated form lacks isotopic labeling, making it unsuitable for tracer studies. Boiling/melting points and solubility in organic solvents (e.g., ethanol, ether) are nearly identical, but deuterated analogs exhibit shifted NMR peaks (e.g., ~δ 3.7 ppm for methoxy-D₃ vs. δ 3.8 ppm for methoxy-H₃).

- Applications : Intermediate in organic synthesis (e.g., dihydroxybenzene derivatives), stabilizer in polymers, and solvent.

2,5-Dimethoxybenzene-1,4-dicarbaldehyde (CAS 7310-97-6)

- Molecular Formula : C₁₀H₁₀O₄

- Molecular Weight : 194.18 g/mol.

- Key Differences: Contains two aldehyde groups, enhancing electrophilicity and reactivity in condensation reactions. Higher polarity compared to DMB-D6, leading to reduced solubility in non-polar solvents.

- Applications : Building block for covalent organic frameworks (COFs) and pharmaceuticals.

2,6-Dimethoxyhydroquinone (CAS 15233-65-5)

- Molecular Formula : C₈H₁₀O₄

- Molecular Weight : 170.16 g/mol.

- Key Differences :

- Replaces methoxy groups with hydroxyls, increasing acidity (pKa ~10–12) and hydrogen-bonding capacity.

- Susceptible to oxidation, unlike the stable methoxy groups in DMB-D6.

- Applications: Antioxidant in food chemistry and precursor to polyphenolic compounds.

2-Allyl-1,4-dimethoxybenzene (CAS 19754-22-4)

- Molecular Formula : C₁₁H₁₄O₂

- Molecular Weight : 178.23 g/mol.

- Key Differences :

- Allyl substituent introduces a reactive site for polymerization or Diels-Alder reactions.

- Lower thermal stability compared to DMB-D6 due to the allyl group’s susceptibility to degradation.

- Applications: Monomer in resin synthesis and flavoring agent.

1,4-Dichloro-2,5-dimethoxybenzene

- Molecular Formula : C₈H₈Cl₂O₂

- Molecular Weight : 219.06 g/mol (estimated).

- Key Differences :

- Applications : Intermediate in agrochemical synthesis.

Comparative Data Table

Biologische Aktivität

1,4-Dimethoxybenzene-D6, also known as p-dimethoxybenzene-D6, is a deuterated analog of 1,4-dimethoxybenzene. This compound has garnered attention in various fields, including medicinal chemistry and environmental science, due to its unique properties and potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, ecological roles, and reactivity in biological systems.

This compound (C8H10D6O2) appears as colorless crystals and is characterized by the presence of two methoxy groups attached to a benzene ring. The deuteration enhances its stability and allows for more precise tracking in biochemical studies due to the distinct NMR signals compared to its non-deuterated counterpart .

Ecological Roles

In environmental contexts, compounds like this compound play a role in attracting pollinators such as bees, suggesting their ecological importance beyond medicinal applications. The presence of methoxy groups is known to influence the volatility and solubility of aromatic compounds, which can affect their distribution in ecosystems.

Reactivity and Mechanisms

The reactivity of deuterated aromatic compounds like this compound can differ from their non-deuterated forms due to kinetic isotope effects (KIE). These effects can influence reaction pathways in biological systems, particularly in enzymatic reactions where hydrogen atom transfer is involved . Understanding these mechanisms is crucial for designing effective therapeutic agents.

Case Studies

Several studies have highlighted the biological activity of methoxy-substituted benzene derivatives:

- Study on Anticancer Activity : A study demonstrated that methoxy-substituted benzimidazole derivatives showed enhanced cytotoxicity against A549 cells under hypoxic conditions compared to normoxic conditions, indicating a potential strategy for targeting hypoxic tumor microenvironments .

- Pollinator Attraction Study : Research indicated that certain aromatic compounds can significantly attract pollinators, thereby enhancing plant reproductive success and ecosystem health.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 1,4-Dimethoxybenzene-D6, and how can deuteration efficiency be quantified?

- Methodology : Deuterated analogs like this compound are typically synthesized via acid-catalyzed H/D exchange using deuterated solvents (e.g., D₂O or DCl) or isotopic labeling of precursors. Reaction conditions (temperature, catalyst concentration) must be optimized to achieve >98% deuteration . Efficiency can be quantified using mass spectrometry (MS) or nuclear magnetic resonance (¹H NMR) to measure residual proton signals. For example, loss of aromatic proton signals in ¹H NMR confirms deuteration at the benzene ring .

Q. How should this compound be stored to prevent isotopic exchange or degradation in long-term studies?

- Guidelines : Store in airtight, chemically inert containers under inert gas (e.g., argon) at –20°C to minimize isotopic exchange with ambient moisture. Degradation risks increase with prolonged storage; periodic purity checks via gas chromatography (GC) or high-performance liquid chromatography (HPLC) are recommended .

Q. What analytical techniques are most reliable for verifying the isotopic purity of this compound?

- Techniques : High-resolution mass spectrometry (HRMS) is critical for confirming molecular ion clusters (e.g., [M+D₆]⁺) and isotopic distribution. Nuclear magnetic resonance (²H NMR) can further validate deuterium incorporation, while Fourier-transform infrared (FTIR) spectroscopy identifies residual O–H or C–H stretches .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported kinetic isotope effects (KIEs) for this compound in catalytic reactions?

- Analysis Framework : Discrepancies in KIEs often arise from competing reaction pathways or solvent effects. Systematic studies using in situ spectroscopic monitoring (e.g., Raman or UV-vis) paired with computational modeling (DFT) can isolate contributing factors. For example, deuterium’s mass effect on transition states may alter activation energies differently in polar vs. nonpolar solvents .

Q. What strategies mitigate interference from this compound degradation products in trace-level environmental analyses?

- Methodology : Employ solid-phase microextraction (SPME) coupled with GC-MS to separate degradation byproducts (e.g., quinones or demethylated derivatives). Isotope dilution assays using ¹³C-labeled internal standards improve quantification accuracy by correcting for matrix effects .

Q. How does deuteration impact the photostability of this compound in UV-driven reaction studies?

- Experimental Design : Compare UV-Vis spectra and quantum yields of protonated vs. deuterated forms under controlled irradiation. Deuterium’s vibrational damping reduces non-radiative decay rates, potentially extending excited-state lifetimes. Time-resolved fluorescence spectroscopy can quantify these effects .

Q. What computational approaches best predict the metabolic fate of this compound in biological systems?

- Tools : Use in silico platforms like OECD QSAR Toolbox or EPA’s CompTox Dashboard to model phase I/II metabolism. Molecular docking simulations with cytochrome P450 enzymes (e.g., CYP2E1) can identify likely oxidation sites, validated by in vitro assays using hepatic microsomes .

Q. Methodological Notes

- Data Validation : Cross-reference spectral data (NMR, MS) with databases like NIST Chemistry WebBook or PubChem to confirm assignments .

- Safety Protocols : Follow TCI America’s guidelines for handling deuterated compounds, including fume hood use and disposal via certified hazardous waste facilities .

- Contradiction Management : Apply EPA’s systematic review protocols (e.g., data quality weighting, outlier analysis) to resolve conflicting results in toxicity or stability studies .

Eigenschaften

IUPAC Name |

1,4-bis(trideuteriomethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-9-7-3-5-8(10-2)6-4-7/h3-6H,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHBQPCCCRFSCAX-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=C(C=C1)OC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.